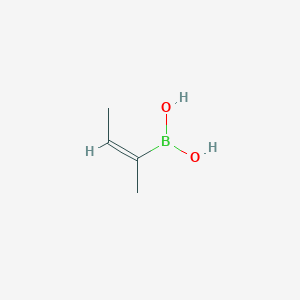

(E)-But-2-EN-2-ylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

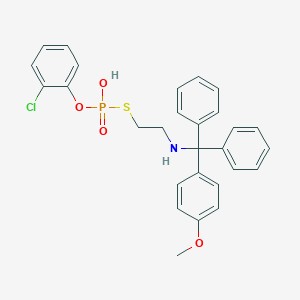

The synthesis of (E)-But-2-EN-2-ylboronic acid derivatives involves enantioselective and diastereoselective methodologies. One approach described involves the use of chiral allylic alcohol β-carbanion equivalents for the enantioselective synthesis of 2-butene-1,4-diols from aldehydes through reactions with chiral allylboronates, followed by epoxidation and acid-catalyzed rearrangement (Roush & Grover, 1992).

Molecular Structure Analysis

The molecular structure of (E)-But-2-EN-2-ylboronic acid plays a pivotal role in its reactivity and utility in organic synthesis. Its structure allows for the formation of stable complexes with transition metals, facilitating various cross-coupling reactions. The boronic acid group's ability to act as a Lewis acid or nucleophile under different conditions makes it a versatile reagent in organic synthesis.

Chemical Reactions and Properties

(E)-But-2-EN-2-ylboronic acid participates in a range of chemical reactions, including Suzuki-Miyaura cross-coupling, which is widely used for forming carbon-carbon bonds. The compound's ability to undergo selective dimerization reactions under catalyzed conditions to form (E)-configured vinylallenes showcases its utility in synthesizing complex organic frameworks (Bassetti et al., 2007).

Physical Properties Analysis

The physical properties of (E)-But-2-EN-2-ylboronic acid, such as solubility, melting point, and stability, are crucial for its handling and application in various chemical reactions. While specific data on these properties were not directly found in the literature, the general behavior of boronic acids suggests that they are relatively stable under dry conditions but can form boronic esters in the presence of diols, which may affect their reactivity and handling.

Chemical Properties Analysis

The chemical properties of (E)-But-2-EN-2-ylboronic acid, including its acidity, reactivity towards nucleophiles, and propensity to form boronate complexes, underpin its wide application in organic synthesis. Its reactivity pattern allows for the facile functionalization of organic molecules, providing a pathway to a variety of chemical structures. The compound's ability to act as a Lewis acid catalyst in the dehydrative amide condensation of α-hydroxycarboxylic acids illustrates its potential as a catalytic agent in organic transformations (Yamashita, Sakakura, & Ishihara, 2013).

Applications De Recherche Scientifique

Kinetic Models for Hydrocarbon Formation and Degradation

A study by Battin‐Leclerc (2002) explored the oxidation and combustion reactions of unsaturated hydrocarbons, emphasizing kinetic models. This research is crucial for understanding the behavior of compounds like (E)-But-2-EN-2-ylboronic acid under high temperatures, which has implications for industrial processes and environmental science (Battin‐Leclerc, 2002).

Degradation of Polyfluoroalkyl Chemicals

Liu and Avendaño (2013) reviewed the microbial degradation of polyfluoroalkyl chemicals, highlighting the environmental impact and degradation pathways of these substances. This study indirectly relates to the chemical behavior and potential environmental fate of (E)-But-2-EN-2-ylboronic acid derivatives, especially in understanding their breakdown and transformation in natural settings (Liu & Avendaño, 2013).

Applications as Sanitation and Cleaning Agent

Research by Iram et al. (2021) into electrolyzed oxidizing water (EOW) and its applications as a sanitation and cleaning agent presents an interesting perspective on the use of chemical compounds for enhancing food safety and environmental sanitation. The findings from this study could inform the use of (E)-But-2-EN-2-ylboronic acid in similar contexts, given its chemical properties (Iram et al., 2021).

Carbon-Based Solid Acids for Environmental Chemistry

Mahajan and Gupta (2019) discussed the synthesis, properties, and applications of carbon solid acids, focusing on their role in green chemistry and catalysis. This review underscores the potential of (E)-But-2-EN-2-ylboronic acid in developing sustainable chemical processes and materials, especially in catalysis and environmental remediation (Mahajan & Gupta, 2019).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

[(E)-but-2-en-2-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BO2/c1-3-4(2)5(6)7/h3,6-7H,1-2H3/b4-3- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXHEPSOPWJNJB-ARJAWSKDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(=CC)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C(=C\C)/C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-But-2-EN-2-ylboronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B52053.png)

![N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide](/img/structure/B52063.png)

![2-[4-(1,3,4-Oxadiazol-2-yl)phenoxy]acetonitrile](/img/structure/B52064.png)

![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide](/img/structure/B52065.png)